molecular formula C13H4BrF5O2 B4824174 4-bromophenyl pentafluorobenzoate

4-bromophenyl pentafluorobenzoate

Cat. No.: B4824174
M. Wt: 367.06 g/mol
InChI Key: FOHAUIKUYJKDMT-UHFFFAOYSA-N
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Description

4-Bromophenyl pentafluorobenzoate is a fluorinated aromatic ester characterized by a 4-bromophenyl group attached to a pentafluorobenzoate moiety. This compound is synthesized via nucleophilic aromatic substitution (SNAr) reactions or decarboxylative cross-coupling methods, as seen in the preparation of fluorinated terphenyl units using potassium pentafluorobenzoate . Its structure combines the electron-withdrawing effects of pentafluorophenyl groups with the steric and electronic influence of the bromine substituent, making it a candidate for applications in polymer chemistry, organic electronics, and medicinal chemistry.

Properties

IUPAC Name

(4-bromophenyl) 2,3,4,5,6-pentafluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H4BrF5O2/c14-5-1-3-6(4-2-5)21-13(20)7-8(15)10(17)12(19)11(18)9(7)16/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHAUIKUYJKDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H4BrF5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Crystallographic Comparisons

Dihedral Angles and Molecular Conformation
  • 4-Bromophenyl benzofuran derivatives : In 2-(4-bromophenyl)-5,7-dimethyl-4,6-dihydro-1H-pyrimidines, the 4-bromophenyl ring forms a dihedral angle of 8.4° with the benzofuran plane, stabilizing the crystal structure via CH–H interactions . In contrast, 2-(4-bromophenyl)-3-methylsulfinyl-1-benzofuran exhibits a larger dihedral angle (38.98°), with stabilization from halogen bonding (Br⋯O, 3.036 Å) and aromatic interactions .
Halogen Substitution Effects
  • This suggests that the bromine in 4-bromophenyl pentafluorobenzoate may primarily influence electronic properties rather than steric interactions.

Spectroscopic Properties

Infrared (IR) Spectroscopy
  • 4-Bromophenyl dithiolene derivatives : The disappearance of C=S vibrations (at ~1688 cm⁻¹) in compound B1 confirms successful functional group transformation during synthesis .
  • Methyl pentafluorobenzoate : ¹H, ¹⁹F, and ¹³C NMR spectra (Figures 2-23 to 2-26) show distinct signals for fluorine and methyl groups, providing a reference for analyzing this compound’s spectral features .

Data Table: Key Properties of this compound and Analogues

Property This compound 4-Bromophenyl Oxadiazoles Methyl Pentafluorobenzoate 4-Bromophenyl Benzofuran
Biological Activity N/A (Theoretical) 59.5–61.9% anti-inflammatory N/A N/A
Spectral Features Expected strong ¹⁹F NMR signals IR: C=O at ~1680 cm⁻¹ ¹⁹F NMR: δ -143 to -162 ppm IR: C=C at 1688 cm⁻¹
Dihedral Angle Likely planar N/A N/A 8.4°–38.98°
Synthetic Yield High (SNAr polymerization) Moderate (~60–70%) High (>90%) Variable (70–85%)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-bromophenyl pentafluorobenzoate
Reactant of Route 2
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4-bromophenyl pentafluorobenzoate

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